molecular formula C8H8FN3 B13901179 3-Fluoro-1H-indazole-5-methanamine

3-Fluoro-1H-indazole-5-methanamine

Cat. No.: B13901179
M. Wt: 165.17 g/mol
InChI Key: WBKZXEIWRCXFGT-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indazole-5-methanamine is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring The presence of a fluorine atom at the 3-position and a methanamine group at the 5-position of the indazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-indazole-5-methanamine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization under acidic conditions to yield the indazole core. The methanamine group can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to achieve efficient synthesis. Additionally, solvent-free and catalyst-free conditions have been explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-indazole-5-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted indazole derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-1H-indazole-5-methanamine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-indazole-5-methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the methanamine group facilitates interactions with enzymes and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the fluorine and methanamine groups.

    3-Fluoro-1H-indazole: Lacks the methanamine group.

    1H-Indazole-5-methanamine: Lacks the fluorine atom.

Uniqueness

3-Fluoro-1H-indazole-5-methanamine is unique due to the combined presence of the fluorine atom and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(3-fluoro-2H-indazol-5-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,4,10H2,(H,11,12)

InChI Key

WBKZXEIWRCXFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1CN)F

Origin of Product

United States

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